molecular formula C10H18O2 B1379919 Tert-butyl 2-methylpent-4-enoate CAS No. 93958-20-4

Tert-butyl 2-methylpent-4-enoate

Cat. No. B1379919
CAS RN: 93958-20-4
M. Wt: 170.25 g/mol
InChI Key: UDIGCKZNGWGYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-methylpent-4-enoate is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-methylpent-4-enoate is 1S/C10H18O2/c1-6-7-8(2)9(11)12-10(3,4)5/h6,8H,1,7H2,2-5H3 . This indicates that the molecule consists of 10 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Tert-butyl 2-methylpent-4-enoate is a liquid at room temperature . It has a molecular weight of 170.25 .

Scientific Research Applications

Synthesis of Oxygenated Heterocycles

Tert-butyl 2-methylpent-4-enoate has been utilized in the synthesis of oxygenated heterocycles. This is achieved through free radical additions of hydrogen donor solvents to tert-butyl perpent-4-enoate, resulting in 4-substituted γ-butyrolactones. These reactions have proven to be efficient, yielding products at 50% or greater yields (Maillard et al., 1985).

Preparation of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

Another application involves the preparation of fluoroalkyl-substituted pyrazole-4-carboxylic acids. This process includes acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, resulting in the formation of tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates. These compounds can then react with alkyl hydrazines to form pyrazoles, which are useful in various chemical syntheses (Iminov et al., 2015).

Generation of γ-Lactones

The thermolysis of tert-butyl perpent-4-enoate in various solvents has been employed to generate γ-lactones. These reactions often result in lactones 4-substituted by different groups, providing useful intermediates for further chemical transformations (Kharrat et al., 1984).

Asymmetric Synthesis Applications

Tert-butyl 2-methylpent-4-enoate is also instrumental in asymmetric synthesis processes. For instance, the aminohydroxylation of tert-butyl sorbate using specific reagents can yield derivatives useful for further chemical elaboration, demonstrating the compound's versatility in stereochemically controlled reactions (Csatayová et al., 2011).

Catalytic Asymmetric Synthesis

Furthermore, tert-butyl 2-methylpent-4-enoate has been used in catalytic asymmetric synthesis, particularly in the conjugate addition of arylboronic acids to unsaturated esters. This method is significant for generating enantioenriched tert-butyl 3,3-diarylpropanoates, a crucial building block in organic synthesis (Paquin et al., 2005).

Antitumor Antibiotic Synthesis

In medicinal chemistry, tert-butyl 2-methylpent-4-enoate has been used in the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, relevant for antitumor antibiotic studies (Li et al., 2013).

Safety And Hazards

Tert-butyl 2-methylpent-4-enoate is classified under GHS07 and has the signal word "Warning" . Hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

tert-butyl 2-methylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-6-7-8(2)9(11)12-10(3,4)5/h6,8H,1,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIGCKZNGWGYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-methylpent-4-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-methylpent-4-enoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-methylpent-4-enoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-methylpent-4-enoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-methylpent-4-enoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-methylpent-4-enoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-methylpent-4-enoate

Citations

For This Compound
1
Citations
T von Keutz, FJ Strauss, D Cantillo, CO Kappe - Tetrahedron, 2018 - Elsevier
This manuscript describes a continuous flow protocol for the α-alkylation of esters. The method is based on the generation of lithium enolate intermediates from the esters and in situ …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.